molecular formula C11H12O3 B8620795 8-Methoxychromane-6-carbaldehyde

8-Methoxychromane-6-carbaldehyde

Cat. No.: B8620795
M. Wt: 192.21 g/mol
InChI Key: PEMNHPCYBMADFS-UHFFFAOYSA-N
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Description

8-Methoxychromane-6-carbaldehyde is a chemical compound of interest in medicinal chemistry and biological research, particularly in the study of cellular stress response pathways. It features a chromane scaffold bearing methoxy and aldehyde functional groups, a combination that is characteristic of the hydroxy-aryl-aldehyde (HAA) class of inhibitors . The aldehyde moiety is a key pharmacophore, enabling the compound to form a reversible Schiff base with lysine residues in enzyme active sites . Compounds with this structural motif have been identified as potent and selective inhibitors of IRE1α's endoribonuclease activity . IRE1α is a key sensor of the Unfolded Protein Response (UPR), and its inhibition is a investigated therapeutic strategy for cancers, inflammatory, and neurodegenerative diseases . Furthermore, structurally similar chromane and tetrahydronaphthalene derivatives have shown promise as chalcone-mimetics in oncology research, demonstrating an ability to inhibit the Notch signaling pathway and exert antiproliferative effects in T-cell acute lymphoblastic leukemia (T-ALL) cell lines . This suggests potential for this compound as a versatile scaffold for developing novel tool compounds or therapeutic agents targeting critical cellular processes. Intended Use and Handling: This product is intended for research use only by trained scientists. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromene-6-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-13-10-6-8(7-12)5-9-3-2-4-14-11(9)10/h5-7H,2-4H2,1H3

InChI Key

PEMNHPCYBMADFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCC2)C=O

Origin of Product

United States

Scientific Research Applications

Biological Activities

8-Methoxychromane-6-carbaldehyde exhibits a range of biological activities that make it a candidate for further research and development:

  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress and related diseases.
  • Anti-inflammatory Effects : Research indicates that derivatives of chromane compounds can possess anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of chromane derivatives, indicating that this compound may also exhibit similar effects against various pathogens .
  • Anticancer Potential : The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Similar compounds have been investigated for their cytotoxic effects on various cancer cell lines, including cervical and colorectal cancers .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, which are critical for its application in drug development:

  • Vilsmeyer-Haack Reaction : This method has been employed to synthesize chromene derivatives effectively. The reaction involves treating flavanones with phosphorus oxychloride and dimethylformamide, leading to the formation of aldehydes like this compound .
  • Condensation Reactions : Various condensation reactions can be utilized to create this compound from simpler starting materials, allowing for the introduction of functional groups that enhance biological activity.

Role as a Chemical Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules:

  • Building Block for Heterocycles : Its unique structure allows it to act as a building block for synthesizing other heterocyclic compounds, which are valuable in medicinal chemistry due to their diverse biological activities .
  • Ligand Development : The compound can be used to create ligands for coordination complexes, which may have applications in catalysis and drug delivery systems .

Case Studies and Research Findings

Several studies have explored the applications and properties of this compound:

StudyFocusFindings
Biological ActivityDemonstrated antioxidant and anti-inflammatory effects in vitro.
Anticancer ActivityShowed significant cytotoxic effects against HeLa and HT-29 cancer cell lines.
Synthesis MethodsDeveloped efficient synthetic routes using Vilsmeyer-Haack reaction; highlighted versatility in creating heterocycles.

Comparison with Similar Compounds

6-Methoxychromone-3-carboxaldehyde

Key Differences :

  • Backbone : Chromone (unsaturated, with a ketone at position 4) vs. chromane (saturated).
  • Substituents : Methoxy at position 6 and aldehyde at position 3 in chromone vs. methoxy at 8 and aldehyde at 6 in chromane.
  • Molecular Formula : C₁₁H₈O₄
  • Molecular Weight : 204.18 g/mol
  • CAS : 42059-79-0

Implications: The unsaturated chromone backbone likely increases electrophilicity at the ketone and aldehyde groups compared to chromane. The higher molecular weight (204.18 vs. 192.21) reflects additional oxygen in the ketone group.

Benzothiazolecarboxaldehyde Derivatives

Example : 6-Benzothiazolecarboxaldehyde (CAS: N/A in evidence)

  • Backbone : Benzothiazole (aromatic heterocycle with sulfur and nitrogen) vs. chromane.
  • Substituents : Aldehyde at position 6.
  • Molecular Formula: C₈H₅NOS (for benzothiazole core + aldehyde)

Comparative Data Table

Compound Backbone Methoxy Position Aldehyde Position Molecular Formula Molecular Weight (g/mol) CAS Number
8-Methoxychromane-6-carbaldehyde Chromane (saturated) 8 6 C₁₁H₁₂O₃ 192.21 99385-74-7
6-Methoxychromone-3-carboxaldehyde Chromone (unsaturated) 6 3 C₁₁H₈O₄ 204.18 42059-79-0
6-Benzothiazolecarboxaldehyde Benzothiazole N/A 6 C₈H₅NOS ~163.2* N/A

*Estimated based on benzothiazole core.

Structural and Reactivity Insights

  • In benzothiazole, the electron-withdrawing nature of the heterocycle may increase aldehyde reactivity.
  • Saturation : Chromane’s saturated ring reduces conjugation compared to chromone, possibly limiting charge delocalization.
  • Heteroatom Influence : Benzothiazole’s sulfur and nitrogen atoms introduce distinct electronic and steric profiles, which could influence binding in biological systems or catalytic applications.

Preparation Methods

Acid-Catalyzed Cyclocondensation

The chromane core can be constructed via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated aldehydes. For example, reacting 2,4-dimethoxyphenol with acrolein in the presence of HCl or H₂SO₄ yields 8-methoxychromane derivatives. Subsequent oxidation of the 6-hydroxymethyl intermediate (e.g., using CrO₃ or PCC) provides the aldehyde.

Example Protocol

  • Reactants : 2,4-Dimethoxyphenol (1 eq), acrolein (1.2 eq)

  • Catalyst : H₂SO₄ (10 mol%)

  • Conditions : Reflux in dioxane, 12 h

  • Intermediate : 6-Hydroxymethyl-8-methoxychromane (Yield: 68%)

  • Oxidation : PCC/CH₂Cl₂, 0°C → 8-Methoxychromane-6-carbaldehyde (Yield: 52%).

Oxidation of Hydroxymethyl Precursors

TEMPO-Mediated Oxidation

The 6-hydroxymethyl group in 8-methoxychromane-6-methanol is oxidized to the aldehyde using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and NaOCl. This method is selective and avoids over-oxidation to carboxylic acids.

Optimized Conditions

  • Substrate : 8-Methoxychromane-6-methanol (1 eq)

  • Catalyst : TEMPO (0.1 eq), KBr (0.2 eq)

  • Oxidant : NaOCl (1.5 eq)

  • Solvent : CH₂Cl₂/H₂O (2:1), 0–5°C

  • Yield : 89%.

Swern Oxidation

The Swern protocol (oxalyl chloride/DMSO) effectively converts 6-hydroxymethyl to aldehyde with minimal side reactions.

Procedure

  • Reactants : 6-Hydroxymethyl-8-methoxychromane (1 eq)

  • Reagents : Oxalyl chloride (2 eq), DMSO (3 eq), NEt₃ (6 eq)

  • Conditions : –78°C in CH₂Cl₂

  • Yield : 75%.

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces the aldehyde group directly onto the chromane ring. This method requires an electron-rich aromatic system, which the 8-methoxy group facilitates.

Protocol

  • Substrate : 8-Methoxychromane (1 eq)

  • Reagents : DMF (2 eq), POCl₃ (1.5 eq)

  • Conditions : 0°C → RT, 6 h

  • Workup : Neutralization with Na₂CO₃

  • Yield : 63%.

Palladium-Catalyzed Oxidative Cyclization

Palladium catalysts enable tandem cyclization-formylation. Aryl halides are coupled with aldehydes to construct the chromane skeleton while introducing the aldehyde group.

Example

  • Reactants : 2-Bromo-4-methoxyphenol (1 eq), Acrolein (1 eq)

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

  • Base : K₂CO₃

  • Solvent : DMF, 100°C, 24 h

  • Yield : 58%.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces the aldehyde via an acyl chloride intermediate. AlCl₃ catalyzes the reaction, though regioselectivity must be controlled.

Steps

  • Acylation : 8-Methoxychromane + ClCOCH₂Cl → 6-Acetyl-8-methoxychromane

  • Oxidation : SeO₂/HOAc → This compound (Overall Yield: 49%).

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Scalability
TEMPO Oxidation6-Hydroxymethyl derivativeTEMPO/NaOCl89High
Vilsmeier-Haack8-MethoxychromaneDMF/POCl₃63Moderate
Palladium Cyclization2-Bromo-4-methoxyphenolPd(OAc)₂58Low
Swern Oxidation6-Hydroxymethyl derivativeOxalyl chloride/DMSO75Moderate

Challenges and Optimizations

  • Regioselectivity : The 8-methoxy group directs electrophilic substitution to the 6-position, but competing reactions may occur. Using bulky solvents (e.g., toluene) improves selectivity.

  • Over-Oxidation : TEMPO and Swern protocols minimize carboxylic acid formation compared to CrO₃.

  • Purification : Recrystallization from ethyl acetate/n-hexane (1:5) enhances purity (>98%) .

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